molecular formula C11H13NO2 B13179196 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde

Cat. No.: B13179196
M. Wt: 191.23 g/mol
InChI Key: SYWOQVCBWVUSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound is characterized by its unique bicyclic structure, which includes a furan ring and an azabicyclo heptane moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to achieve the desired product.

Chemical Reactions Analysis

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on protein phosphatases and other enzymes . In medicine, it is being investigated for its potential therapeutic properties, including its activity against certain types of cancer . Additionally, it has industrial applications in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its inhibitory effects on protein phosphatases . This inhibition can lead to various biological effects, including the modulation of cell signaling pathways and potential anti-cancer activity.

Comparison with Similar Compounds

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the furan ring and azabicyclo heptane moiety in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(7-azabicyclo[2.2.1]heptan-7-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c13-7-10-5-6-11(14-10)12-8-1-2-9(12)4-3-8/h5-9H,1-4H2

InChI Key

SYWOQVCBWVUSDX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2C3=CC=C(O3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.